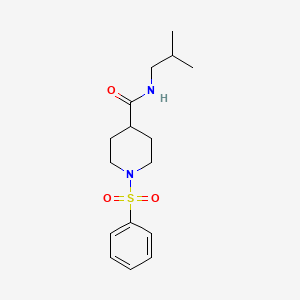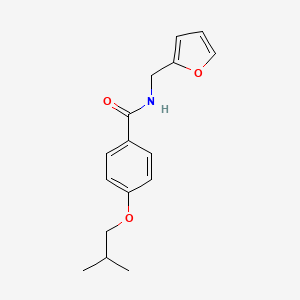![molecular formula C17H15N3O3 B5820213 2-(4-cyanophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide](/img/structure/B5820213.png)
2-(4-cyanophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenoxy group and a furan ring, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyanophenoxy group: This can be achieved through nucleophilic substitution reactions where a cyanide ion is introduced to a phenol derivative.
Formation of the furan ring: This step often involves cyclization reactions using furfural or other furan derivatives.
Hydrazide formation: The final step involves the condensation of the intermediate compounds with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyanophenoxy group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and reduced phenoxy derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide involves its interaction with specific molecular targets. The cyanophenoxy and furan groups can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with biological molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(thiophen-2-yl)prop-2-en-1-ylidene]propanehydrazide: Similar structure but with a thiophene ring instead of a furan ring.
2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(pyridin-2-yl)prop-2-en-1-ylidene]propanehydrazide: Contains a pyridine ring, offering different reactivity and properties.
Properties
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-13(23-16-8-6-14(12-18)7-9-16)17(21)20-19-10-2-4-15-5-3-11-22-15/h2-11,13H,1H3,(H,20,21)/b4-2+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDYWVLZTONTHL-UCBGLXEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CO1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C=C/C1=CC=CO1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![1-(4-Fluorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)
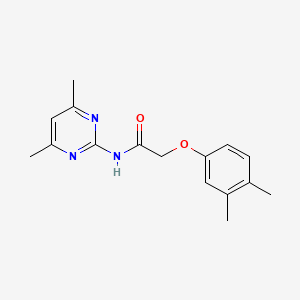

![2-[2-(4-nitrophenyl)sulfanylethyl]pyridine](/img/structure/B5820172.png)
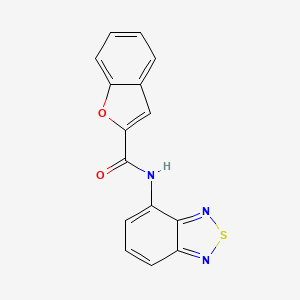
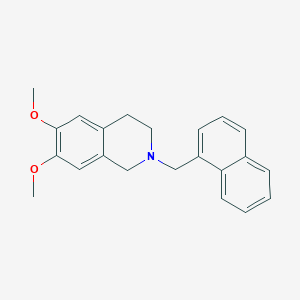
![CYCLOHEXYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5820188.png)
![2-(2-bromophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide](/img/structure/B5820200.png)
